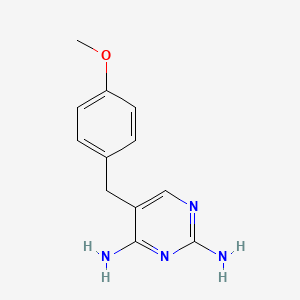

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

概要

説明

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine typically involves the following steps:

Starting Material: The synthesis begins with 2,4-diaminopyrimidine.

Substitution Reaction: The 5-position of the pyrimidine ring is substituted with a 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.

Reaction Conditions: Common reagents used in this synthesis include N-iodosuccinimide for iodination and palladium-catalyzed Suzuki coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

化学反応の分析

Suzuki Coupling

The Suzuki reaction enables diversification of the 5-position substituent. For example, coupling with 4-methoxyphenylboronic acid introduces the methoxybenzyl group . This reaction is catalyzed by Pd(PPh₃)₄ or Pd(dbpf)Cl₂ under basic conditions (K₂CO₃ or K₂HPO₄) .

Sonogashira Coupling

Used to synthesize derivatives with ethynyl-linked substituents (e.g., carboxyphenyl groups):

-

Step 1 : Sonogashira reaction with 2,4-diamino-5-(5′-iodo-2′-methoxybenzyl)pyrimidine and terminal alkynes.

-

Step 2 : Hydrogenation to reduce triple bonds to single bonds .

Mannich Reaction

A double methylene insertion reaction involving 2,4,6-triaminopyrimidine and aldehydes/amines forms tetrahydropyrimidopyrimidine derivatives. This method is versatile for introducing aryl groups but requires optimization for yield and purity .

Reaction Comparison Table

Critical Observations

-

Selectivity : The Suzuki reaction’s selectivity depends on catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(dbpf)Cl₂) .

-

Stability : The methoxybenzyl group enhances solubility and stability in biological systems compared to non-substituted benzyl analogs .

-

Efficiency : Multi-step synthesis achieves high yields (e.g., 85% for chlorination, 96–98% for iodination) , but requires careful optimization of each step.

Challenges and Limitations

科学的研究の応用

Medicinal Chemistry

- Dihydrofolate Reductase Inhibition : The compound has been extensively studied for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition is crucial for developing anti-tubercular drugs and other antimicrobial agents. It has shown promising results against various pathogens, including Mycobacterium tuberculosis and opportunistic infections in immunocompromised patients .

- Antibacterial Activity : Research indicates that 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine exhibits broad-spectrum antibacterial properties. It has demonstrated high specificity for bacterial DHFR compared to human DHFR, suggesting a lower potential for side effects .

- Mechanism of Action : The primary mechanism involves binding to the active site of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, which is vital for DNA synthesis. This mechanism underlies its effectiveness as an antibacterial agent.

- Case Studies :

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses in developing new materials and chemical processes. Its unique properties make it suitable for creating novel compounds with enhanced biological activity.

作用機序

The mechanism of action of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .

類似化合物との比較

Similar Compounds

2,4-Diamino-5-(3’,4’,5’-trimethoxybenzyl)pyrimidine (Trimethoprim): Known for its antibacterial properties and used as an antibiotic.

2,4-Diamino-5-methyl-6-(2’,5’-dimethoxybenzyl)pyrido[2,3-d]pyrimidine (Piritrexim): A potent dihydrofolate reductase inhibitor with applications in cancer treatment.

Uniqueness

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxybenzyl group at the 5-position enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development and scientific research .

生物活性

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine is a pyrimidine derivative notable for its biological activity, particularly as an antibacterial agent. Its structure includes two amino groups at the 2 and 4 positions and a 4-methoxybenzyl substituent at the 5 position, contributing to its pharmacological potential. This compound has garnered interest due to its inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 230.27 g/mol

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleic acids. The selectivity for bacterial DHFR over human counterparts suggests a potential for reduced side effects compared to traditional antibiotics .

Antibacterial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial properties. Key findings include:

- Inhibition of E. coli DHFR : The compound demonstrates high specificity for bacterial enzymes, with an apparent Ki value significantly lower than that of trimethoprim, a common antibiotic .

- Effectiveness Against Various Bacteria : It has shown activity against Gram-positive organisms and anaerobic bacteria such as Bacteroides and Fusobacterium, often outperforming metronidazole in comparative studies .

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other compounds in its class:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Diamino-5-benzylpyrimidine | Benzyl group at position 5 | Lacks methoxy substitution |

| 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | Trimethoxyphenyl group at position 5 | Greater hydrophilicity |

| 2,4-Diamino-6-hydroxypyrimidine | Hydroxyl group at position 6 | Different functionalization position |

| 2,4-Diamino-5-(iodobenzyl)pyrimidine | Iodobenzyl group at position 5 | Enhanced reactivity due to halogenation |

The presence of the methoxy group not only enhances solubility but may also influence interactions with biological targets compared to similar compounds lacking this modification.

Case Studies

A case study involving the synthesis and evaluation of various derivatives highlighted that modifications to the benzyl substituent can significantly alter antibacterial efficacy. For instance, derivatives with alkenyl or alkoxy groups showed enhanced activity against specific bacterial strains .

特性

IUPAC Name |

5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-15-12(14)16-11(9)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUVTBVYOGUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174151 | |

| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20285-70-5 | |

| Record name | 5-[(4-Methoxyphenyl)methyl]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20285-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。